N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine
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Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is a compound that features a thiazole ring and an oxetane ring. Thiazole rings are known for their aromaticity and presence in various biologically active compounds. The oxetane ring, a four-membered cyclic ether, is notable for its strained structure, which can influence the reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 2-methylthiazole with an appropriate oxetane derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the oxetane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxetane ring’s strained structure can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is unique due to the presence of both a thiazole and an oxetane ring. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C8H12N2OS/c1-6-10-7(5-12-6)2-9-8-3-11-4-8/h5,8-9H,2-4H2,1H3 |
InChI Key |
QMGYQJGFTJAHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2COC2 |
Origin of Product |
United States |
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